molecular formula C12H12N2O B1505782 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1015845-86-9

2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1505782
CAS No.: 1015845-86-9
M. Wt: 200.24 g/mol
InChI Key: XUMYFVVVQGGVSQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde (CAS 1015845-86-9) is a high-purity chemical building block with a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a benzaldehyde core substituted with a 1H-pyrazol-1-yl heterocycle at the 6-position and methyl groups at the 2 and 4-positions, resulting in two aromatic rings and two rotatable bonds . Its structure makes it a valuable intermediate in synthesizing pyrazoline derivatives, a class of nitrogen-containing heterocycles known for their diverse biological activities . This compound is primarily valued in medicinal chemistry research for the construction of novel molecules with potential therapeutic applications. Pyrazoline scaffolds, which can be derived from this aldehyde, are the subject of intensive research due to their prominent pharmacological effects. These include acting as Cannabinoid CB1 receptor antagonists for treating disorders like obesity and schizophrenia , as well as demonstrating significant antimicrobial activity against resistant pathogens . Researchers utilize this benzaldehyde derivative to develop new chemical entities for potential use as antimicrobial, anti-inflammatory, analgesic, and anticancer agents . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-6-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-10(2)11(8-15)12(7-9)14-5-3-4-13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYFVVVQGGVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2C=CC=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650852
Record name 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-86-9
Record name 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzaldehyde with pyrazole derivatives under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Antitumor Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro assays revealed that this compound could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. In studies comparing its efficacy against standard antibiotics, this compound showed significant activity against:

  • Bacterial Strains : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Fungal Strains : Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these organisms were found to be comparable or superior to those of standard antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory activity. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of intrinsic pathways .
  • Antibacterial Evaluation : In a comparative study with standard antibiotics, this compound showed lower MIC values against E. coli and S. aureus, indicating its potential as a novel antimicrobial agent .

Scientific Research Applications

Research indicates that 2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde exhibits a wide range of biological activities:

Antimicrobial Activity

Numerous studies have demonstrated the compound's effectiveness against various bacterial strains:

  • Bacterial Inhibition : It has shown activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Fungal Activity : The compound also displays antifungal properties against strains like Candida albicans and Aspergillus niger.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammatory cytokines such as TNF-α and IL-6, showing promising results in reducing inflammation .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer progression .

Case Studies and Research Findings

StudyFindings
Demonstrated significant antibacterial activity with MIC values lower than standard drugs like chloramphenicol.
Evaluated the anti-inflammatory activity showing inhibition of TNF-α and IL-6 at concentrations comparable to dexamethasone.
Explored the synthesis of novel pyrazole derivatives with enhanced antimicrobial activity against resistant bacterial strains.

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure may allow it to be integrated into polymers or coatings that require specific functional properties.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the pyrazole ring (e.g., 2- vs. 6-position) significantly alters steric and electronic profiles. For example, 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde has pyrazole at the 2-position, which may enhance π-π stacking in crystal lattices compared to the 6-position derivative .
  • Methyl vs.

Physicochemical Properties

  • Hydrogen Bonding: The pyrazole group in all derivatives enables hydrogen-bonding interactions, critical for crystal packing and supramolecular assembly.
  • Thermal Stability: Derivatives with multiple methyl groups (e.g., 2,4-dimethyl vs.

Crystallographic and Computational Insights

  • Crystal Structure Analysis : While crystallographic data for the target compound are lacking, related derivatives (e.g., 9c and 9d) have been characterized using SHELX software, confirming planar geometries and intermolecular hydrogen bonds .
  • DFT Studies : Computational analyses of similar pyrazole-benzaldehyde hybrids predict regioselectivity in reactions, with electron-rich aromatic cores favoring electrophilic attacks at the para position .

Preparation Methods

Formylation via Vilsmeier-Haack Reaction

One of the most widely used and reliable methods for the synthesis of pyrazolyl-substituted benzaldehydes, including derivatives structurally related to 2,4-dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde, is the Vilsmeier-Haack reaction. This method involves electrophilic aromatic substitution using a Vilsmeier reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF).

Procedure Summary:

  • Phosphorus oxychloride (POCl3) is added dropwise to DMF at 0 °C under stirring to form the Vilsmeier reagent.
  • A solution of the pyrazole-substituted aromatic precursor (e.g., 1,3,5-triarylpyrazoline or related compound) in DMF is added at 0 °C.
  • The reaction mixture is warmed to room temperature and then heated at 70 °C for 4–7 hours.
  • After cooling, the mixture is basified with saturated sodium carbonate solution to precipitate the aldehyde product.
  • The product is filtered, washed, and purified by crystallization, often from methanol.

Research Data:

  • This method was successfully used to synthesize 4-(4,5-dihydro-3,5-diarylpyrazol-1-yl)benzaldehydes with yields ranging from moderate to high.
  • IR spectra show characteristic aldehyde peaks (e.g., ν ~3333, 3163 cm⁻¹ for N-H and ν ~1700 cm⁻¹ for C=O).
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 382 for a related compound).
  • Reaction conditions are mild and compatible with electron-rich aromatic and heterocyclic substituents, allowing regioselective formylation at the desired position on the aromatic ring.
Parameter Details
Reagents POCl3, DMF
Temperature 0 °C to 70 °C
Reaction time 4–7 hours
Workup Basification with Na2CO3
Purification Filtration, methanol recrystallization
Typical yields Moderate to high (not explicitly quantified in source)

This method is directly applicable to the preparation of this compound by starting from an appropriately substituted pyrazole precursor with methyl groups at the 2 and 4 positions of the benzaldehyde ring.

Pyrazole Ring Formation via Condensation of Hydrazines with Carbonyl Compounds

Another common synthetic approach involves constructing the pyrazole ring onto a pre-functionalized aromatic aldehyde or ketone. This is typically done by condensation reactions of hydrazines with carbonyl compounds, followed by cyclization.

Key Methods:

Research Insights:

  • These methods provide good to excellent yields and allow for the introduction of diverse substituents on the pyrazole ring.
  • Silver or copper catalysts may be used to improve yields and selectivity.
  • Reaction conditions are generally mild, often at room temperature or slightly elevated temperatures.
  • The choice of solvent (ethanol, toluene, DMF) and catalyst (Cu(OTf)2, Ag salts) significantly influences the yield.

While these methods are more commonly applied to the synthesis of pyrazole derivatives in general, they can be adapted to synthesize this compound by selecting appropriate starting materials.

Cycloaddition and Multicomponent Reactions

Advanced synthetic strategies involve dipolar cycloadditions and multicomponent reactions that assemble the pyrazole and aldehyde functionalities in one pot.

Examples:

These methods offer the advantage of operational simplicity, shorter reaction times, and often higher regioselectivity but may require careful optimization of reaction conditions.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Applicability to Target Compound
Vilsmeier-Haack Formylation POCl3, DMF, 0–70 °C, Na2CO3 workup Regioselective, mild conditions Requires pyrazole-substituted precursor Directly applicable; widely used
Condensation of Hydrazines with Carbonyls Hydrazines, vinyl ketones or diketones, catalysts (Ag, Cu), EtOH Good yields, regioselective Catalyst optimization needed Adaptable with suitable starting materials
Dipolar Cycloadditions & Multicomponent Reactions Hydrazones, olefins, heterogeneous catalysts One-pot, environmentally friendly Complex reaction optimization Potential for novel synthetic routes

Q & A

What are the optimized synthetic routes for preparing 2,4-Dimethyl-6-(1H-pyrazol-1-yl)benzaldehyde, and how can competing side reactions be minimized?

Level : Basic
Answer :
A common method involves the condensation of substituted benzaldehyde precursors with pyrazole derivatives. For example, substituted benzaldehydes (e.g., 2,4-dimethyl-6-bromo/iodobenzaldehyde) can react with 1H-pyrazole under base-catalyzed conditions (e.g., NaH in THF) to introduce the pyrazole moiety at the 6-position . To minimize side reactions (e.g., over-alkylation or oxidation of the aldehyde group):

  • Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent aldehyde oxidation.
  • Control reaction stoichiometry (1:1 molar ratio of aldehyde to pyrazole) to avoid di-substitution.
  • Monitor reaction progress via TLC or LC-MS to terminate at the desired intermediate stage.

How can NMR spectroscopy resolve ambiguities in structural assignments for this compound, particularly in distinguishing pyrazole tautomers?

Level : Basic
Answer :
The pyrazole ring exists in two tautomeric forms (1H- and 2H-), which can complicate NMR interpretation. To resolve this:

  • 1H NMR : The proton at the pyrazole N1 position (if present) appears as a singlet (~δ 7.5–8.5 ppm). In the 1H tautomer, the adjacent protons show splitting patterns consistent with coupling to one NH proton.
  • 13C NMR : The aldehyde carbon resonates sharply at ~δ 190–195 ppm. Pyrazole carbons adjacent to nitrogen appear downfield (~δ 140–150 ppm).
  • 2D NOESY : Can confirm spatial proximity between methyl groups (2,4-dimethyl) and pyrazole protons, ruling out alternative substitution patterns .

What crystallographic strategies are effective for resolving disorder in the methyl or pyrazole groups during X-ray structure determination?

Level : Advanced
Answer :
Disorder in flexible groups (e.g., methyl or pyrazole rings) is common. To address this:

  • Use SHELXL (via the PART command) to model partial occupancy or split positions .
  • Apply anisotropic displacement parameters for non-hydrogen atoms to refine thermal motion accurately.
  • For severe disorder, employ TWIN/BASF commands in SHELXL to account for twinning or pseudo-symmetry .
  • Validate hydrogen-bonding networks (e.g., C=O···H-N interactions) using ORTEP-3 to ensure geometric consistency with crystallographic data .

How does the electronic nature of the pyrazole moiety influence the reactivity of the aldehyde group in cross-coupling or condensation reactions?

Level : Advanced
Answer :
The pyrazole’s electron-withdrawing nature (via resonance) polarizes the aldehyde group, enhancing its electrophilicity. This facilitates reactions such as:

  • Hydrazone formation : Reacts efficiently with hydrazines under mild conditions (e.g., ethanol, acetic acid catalysis) .
  • Aldol condensations : The activated aldehyde participates in base-mediated condensations with ketones (e.g., acetophenones) to form α,β-unsaturated carbonyl derivatives.
  • Coordination chemistry : The aldehyde and pyrazole N atoms act as bidentate ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications .

What analytical techniques are most reliable for detecting impurities in this compound, and how can they be quantified?

Level : Basic
Answer :

  • HPLC-MS : Detects low-level impurities (e.g., unreacted starting materials, oxidation byproducts) with high sensitivity. Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents) after derivatization of the aldehyde.
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O values (±0.3% tolerance) .

How can computational methods (DFT, MD) predict hydrogen-bonding patterns and stability in crystals of this compound?

Level : Advanced
Answer :

  • DFT Calculations : Optimize the molecular geometry and calculate electrostatic potential surfaces to identify hydrogen-bond donors/acceptors (e.g., aldehyde O and pyrazole N) .
  • Molecular Dynamics (MD) : Simulate packing arrangements in the crystal lattice, focusing on π-π stacking (benzaldehyde-pyrazole) and C-H···O interactions.
  • Compare predicted H-bond motifs (e.g., R₂²(8) graphs) with experimental XRD data to validate models .

What strategies mitigate decomposition of the aldehyde group during long-term storage?

Level : Basic
Answer :

  • Store under argon or nitrogen at –20°C to prevent oxidation.
  • Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated degradation.
  • Use amber glass vials to block UV light, which can catalyze aldehyde polymerization .

How does steric hindrance from the 2,4-dimethyl groups affect regioselectivity in further functionalization reactions?

Level : Advanced
Answer :
The 2,4-dimethyl groups create steric bulk, directing electrophilic attacks to the less hindered 5-position of the benzaldehyde ring. For example:

  • Friedel-Crafts alkylation : Occurs preferentially at the 5-position rather than the 3- or 6-positions.
  • Suzuki-Miyaura coupling : Requires bulky ligands (e.g., SPhos) to accommodate steric constraints during transmetallation .
  • Nucleophilic additions : Grignard reagents attack the aldehyde carbonyl but may require elevated temperatures to overcome steric barriers .

What are the limitations of mass spectrometry in characterizing this compound, and how can they be overcome?

Level : Advanced
Answer :

  • Low ionization efficiency : The aldehyde group may protonate poorly in ESI-MS. Use derivatization (e.g., hydrazone formation) to enhance ionization .
  • Fragmentation complexity : Pyrazole rings fragment extensively in EI-MS, complicating spectral interpretation. Employ high-resolution MS (HRMS) or tandem MS/MS to resolve fragment ions .
  • Matrix interference : For complex mixtures (e.g., reaction crude), combine LC-MS with offline purification (e.g., flash chromatography) .

How can conflicting XRD and NMR data be reconciled when resolving the crystal structure of this compound?

Level : Advanced
Answer :

  • Verify sample purity : Contaminants (e.g., solvates) can distort XRD data. Re-crystallize from multiple solvents (e.g., ethanol, DCM/hexane) and compare unit cell parameters .
  • Re-examine NMR assignments : Ensure no overlapping signals (e.g., pyrazole vs. aromatic protons) are misassigned. Use 2D techniques (HSQC, HMBC) for unambiguous assignments .
  • Refine disorder models : In SHELXL, adjust occupancy factors and thermal parameters to align XRD density maps with NMR-derived conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 2
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2,4-Dimethyl-6-(1H-pyrazol-1-YL)benzaldehyde

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